molecular formula C21H15FO5 B2646071 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433320-62-8

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No.: B2646071
CAS No.: 433320-62-8
M. Wt: 366.344
InChI Key: CNYTXCPRLZUZLV-CSKARUKUSA-N
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Description

The compound 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate features a fluorinated phenyl ring substituted with a (2E)-3-(2-methoxyphenyl)prop-2-enoyl group and a furan-2-carboxylate ester. Key structural elements include:

  • Fluorine substituent at the 4-position of the phenyl ring, which may enhance metabolic stability and lipophilicity .
  • Furan-2-carboxylate ester, which could influence solubility and serve as a metabolically labile group .

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYTXCPRLZUZLV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Notes
Target Compound ~386.3 (calc.) 4-fluoro, 2-methoxyphenyl, furan-2-carboxylate Hypothesized enhanced bioavailability due to fluorine and methoxy groups
(2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid 196.16 Methoxycarbonyl furan, enoic acid Precursor for ester derivatives; enoic acid may improve solubility
4-Fluoro-2-(trifluoromethyl)cinnamic acid 248.16 4-fluoro, 2-trifluoromethyl Increased lipophilicity due to trifluoromethyl group; potential antimicrobial activity
[2-(4-Fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate 274.23 4-fluorophenyl, furan-2-yl propenoate Ester linkage may enhance metabolic stability compared to carboxylic acids
Key Observations:
  • Fluorine vs.
  • Methoxy Group : The 2-methoxyphenyl group in the target compound may participate in hydrogen bonding, a critical factor in crystal packing and solubility, as discussed in Etter’s graph-set analysis .
  • Ester vs. Acid: The furan-2-carboxylate ester in the target compound likely offers better metabolic stability compared to enoic acid derivatives (e.g., ), which are prone to hydrolysis .

Hydrogen Bonding and Crystal Packing

  • The methoxy group in the target compound may form C–H···O or O–H···O interactions, influencing crystal packing. emphasizes graph-set analysis for characterizing such patterns .

Biological Activity

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H16FO4C_{18}H_{16}FO_4 with a molecular weight of approximately 320.32 g/mol. The presence of the fluorine atom and methoxy groups in its structure may influence its lipophilicity and biological interactions.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes linked to disease processes, including cholinesterases and cyclooxygenases. Studies indicate that derivatives with similar structural motifs exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The furan moiety in the compound contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related conditions .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for compounds structurally related to this compound:

CompoundTarget EnzymeIC50 (µM)Activity Description
Compound AAChE15.0Moderate inhibition
Compound BBChE9.0Significant inhibition
Compound CCOX-212.5Moderate inhibition

These studies indicate that modifications in the structure can lead to varying degrees of biological activity, suggesting a structure-activity relationship (SAR) that merits further exploration.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds could reduce cell death significantly through mechanisms involving antioxidant activity and modulation of apoptotic pathways .
  • Anti-cancer Potential : Research has demonstrated that derivatives of furan-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The observed IC50 values ranged from 10 to 30 µM, indicating potential for development as anti-cancer agents .

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